molecular formula C8H12ClF3N6O B13438280 2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride

2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride

カタログ番号: B13438280
分子量: 300.67 g/mol
InChIキー: MICCIYLDKANHAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride is a trifluoromethyl-substituted triazolopyrazine derivative. Its core structure consists of a fused triazole and piperazine ring system, with a trifluoromethyl group at position 3 and an acetohydrazide moiety at position 7 (Figure 1). The compound is synthesized via acetylation of benzothiazole intermediates followed by nucleophilic substitution with triazolopyrazine derivatives .

This compound has demonstrated anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values of 500 µg/mL for derivatives 98a, 98d, and 98e . Additionally, structurally related triazolopyrazine analogs, such as sitagliptin (a DPP-IV inhibitor), highlight the pharmacological versatility of this scaffold in targeting metabolic diseases .

特性

分子式

C8H12ClF3N6O

分子量

300.67 g/mol

IUPAC名

2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]acetohydrazide;hydrochloride

InChI

InChI=1S/C8H11F3N6O.ClH/c9-8(10,11)7-15-14-5-3-16(1-2-17(5)7)4-6(18)13-12;/h1-4,12H2,(H,13,18);1H

InChIキー

MICCIYLDKANHAC-UHFFFAOYSA-N

正規SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1CC(=O)NN.Cl

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride involves several key steps:

    Initial Reaction: Ethanol and hydrazine hydrate are added, followed by the dropwise addition of 2-chloropyrazine.

    Intermediate Formation: Chlorobenzene and trifluoroacetic anhydride are added under stirring, followed by heating and the addition of methanesulfonic acid. The mixture is refluxed, and trifluoroacetic acid is distilled out.

    Final Reaction: Palladium/carbon and an ethanol solution of the intermediate are added under nitrogen protection in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The starting raw materials are readily available, and the synthesis route is designed to minimize byproducts, making it favorable for industrial applications .

化学反応の分析

Types of Reactions

2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, methanesulfonic acid, and palladium/carbon. Conditions often involve heating, refluxing, and maintaining specific pH levels .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final compound. These intermediates are crucial for the synthesis of pharmaceutical agents .

科学的研究の応用

2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride has several scientific research applications:

作用機序

The mechanism of action of 2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride involves its role as an intermediate in the synthesis of sitagliptin. Sitagliptin works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. By inhibiting DPP-4, sitagliptin increases the levels of incretin hormones, which help regulate blood glucose levels .

類似化合物との比較

Comparison with Structurally Similar Compounds

Triazolopyrazine Derivatives with Trifluoromethyl Groups

Sitagliptin (MK-0431)

  • Structure : (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine.
  • Activity : Potent DPP-IV inhibitor (IC₅₀ = 18 nM) for type 2 diabetes treatment.
  • Key Data : High selectivity over proline-selective peptidases and oral bioavailability in preclinical models .
  • Differentiation: Unlike the acetohydrazide derivative, sitagliptin features a β-amino amide chain and lacks hydrazide functionality.

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Hydrochloride

  • Structure : Core triazolopyrazine scaffold with trifluoromethyl at position 3.
  • Activity : Intermediate in synthesizing bioactive derivatives (e.g., sitagliptin).
  • Key Data : Molecular weight 228.60 g/mol, ≥98% purity .
  • Differentiation : Lacks the acetohydrazide side chain, limiting direct biological activity.
Acetohydrazide-Containing Analogs

N-(Benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetamide Derivatives

  • Structure : Benzothiazole-linked triazolopyrazine acetamides.
  • Activity : Anti-tubercular agents (MIC = 500 µg/mL) .
  • Differentiation : Replacement of hydrazide with amide groups reduces metabolic liability compared to hydrazide derivatives.

2,6-(Difluorobenzylidene)-2-(2-(5-substituted-3-phenyl-4,5-dihydropyrazol-1-yl)thiazol-4-yl)acetohydrazides

  • Structure : Pyrazole-thiazole-acetohydrazide hybrids.
  • Differentiation : Divergent heterocyclic cores (pyrazole/thiazole vs. triazolopyrazine).
Other Heterocyclic Analogs

6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid

  • Structure : Triazolothiadiazine with pyrazole and carboxylic acid groups.
  • Activity : Anti-inflammatory (compared to celecoxib) with improved lipophilicity (SwissADME parameters) .
  • Differentiation : Sulfur-containing thiadiazine ring alters pharmacokinetic properties.

5,6-Dimethyl-2-nitro-7-(3-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyrazin-8(7H)-one

  • Structure: Nitroimidazopyrazinone with trifluoromethoxybenzyl.
  • Differentiation: Imidazopyrazinone core differs from triazolopyrazine.

Comparative Data Table

Compound Name Structural Features Biological Activity Key Data References
Target Compound (Acetohydrazide Hydrochloride) Triazolopyrazine, trifluoromethyl, acetohydrazide Anti-tubercular MIC = 500 µg/mL
Sitagliptin (MK-0431) Triazolopyrazine, trifluoromethyl, β-amino amide DPP-IV inhibition IC₅₀ = 18 nM
3-(Trifluoromethyl)triazolopyrazine Hydrochloride Triazolopyrazine, trifluoromethyl Synthetic intermediate Purity ≥98%, MW = 228.60 g/mol
Pyrazole-Thiazole-Acetohydrazide Hybrids Pyrazole, thiazole, acetohydrazide Antimicrobial (potential) Synthetic route described
Triazolothiadiazine Carboxylic Acid Triazolothiadiazine, pyrazole, carboxylic acid Anti-inflammatory Lipophilicity comparable to celecoxib

Key Research Findings

  • Anti-Tubercular Activity : The acetohydrazide derivative exhibits moderate activity against M. tuberculosis H37Rv, comparable to first-line drugs but requiring optimization for potency .
  • Metabolic Stability : Hydrazide moieties in related compounds (e.g., sitagliptin metabolites) may undergo cyclization, impacting bioavailability .
  • Structural Flexibility: Substitution at position 7 of the triazolopyrazine core (e.g., acetohydrazide, β-amino amide) dictates target selectivity (anti-TB vs. DPP-IV inhibition) .

生物活性

2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C16H18F6N10O2
  • Molecular Weight : 496.37 g/mol
  • CAS Number : 1485732-85-1

Biological Activity Overview

The compound exhibits various biological activities that are being explored for therapeutic applications. Notably, it has been associated with anti-cancer properties and potential use in managing metabolic disorders.

Anti-Cancer Activity

Recent studies indicate that compounds with a trifluoromethyl group often enhance anti-cancer activity. The presence of the trifluoromethyl moiety in this compound may contribute to its efficacy against various cancer cell lines.

Table 1: Comparison of Anti-Cancer Activities of Triazole Derivatives

Compound NameIC50 (μM)Cancer Cell Line
2g3.09MCF-7 (Breast)
Non-trifluoromethyl analogue19.72MCF-7 (Breast)
Other derivativesVariesVarious

The compound demonstrated a significantly lower IC50 value compared to its non-trifluoromethylated analogues, indicating a stronger anti-cancer effect. This suggests that the trifluoromethyl group plays a crucial role in enhancing the biological activity of triazole derivatives .

The mechanism through which this compound exerts its anti-cancer effects involves the induction of apoptosis in cancer cells. Studies utilizing cell cycle analysis and nuclear staining have shown that treatment with the compound leads to increased apoptotic cell death in MCF-7 cells, supporting its potential as an anti-cancer agent .

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of this compound's biological activities:

  • Synthesis and Evaluation : A study reported the design and synthesis of various triazole derivatives, including the target compound. The evaluation showed promising results against multiple cancer cell lines, particularly highlighting its effectiveness against MCF-7 cells .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications to the triazole structure significantly affect biological activity. The introduction of different substituents was found to either enhance or diminish anti-cancer properties .
  • In Vivo Studies : Preliminary in vivo studies have suggested that compounds similar to this one may also exhibit anti-tumor activity in animal models, warranting further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrazine core followed by hydrazide functionalization. Key steps include cyclocondensation of trifluoromethyl-substituted precursors with acetohydrazide derivatives under reflux conditions. Reaction solvents (e.g., ethanol, THF) and catalysts (e.g., acetic acid) are critical for yield optimization. Structural confirmation is achieved via 1^1H/13^{13}C NMR, IR, and mass spectrometry .

Q. How is the structure of this compound confirmed in synthetic studies?

  • Methodological Answer : Modern physico-chemical methods are employed:

  • NMR spectroscopy : Assigns proton and carbon environments, verifying substituent positions.
  • X-ray crystallography : Resolves crystal packing and stereochemistry (if crystalline).
  • Elemental analysis : Validates empirical formula.
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Q. What solubility and lipophilicity parameters are critical for initial pharmacological screening?

  • Methodological Answer : Use the SwissADME platform to predict logP (lipophilicity), aqueous solubility, and drug-likeness. Experimental validation involves shake-flask methods with solvents of varying polarity (e.g., water, DMSO). Compare results to reference drugs (e.g., celecoxib) to assess bioavailability potential .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors contribute to variability?

  • Methodological Answer : Optimize via Design of Experiments (DoE):

  • Temperature : Higher temps (80–100°C) accelerate cyclization but risk side reactions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.
  • Catalyst loading : Acidic/basic catalysts (e.g., p-toluenesulfonic acid) improve reaction kinetics.
    Monitor purity via HPLC and adjust stoichiometry of trifluoromethyl precursors to minimize byproducts .

Q. How do salt forms (e.g., hydrochloride) influence pharmacokinetic properties?

  • Methodological Answer : Salt formation impacts solubility, stability, and absorption. Compare hydrochloride vs. free base:

  • Solubility : Hydrochloride salts generally enhance aqueous solubility due to ionic dissociation.
  • Bioavailability : Conduct in vitro permeability assays (e.g., Caco-2 cells) and in vivo PK studies in rodent models.
  • Stability : Assess hygroscopicity and degradation under accelerated conditions (40°C/75% RH) .

Q. What computational strategies predict target binding affinity and selectivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., kinases, GPCRs).
  • QSAR models : Train on triazolopyrazine analogs to correlate structural features (e.g., trifluoromethyl position) with activity.
  • MD simulations : Analyze binding stability over 100-ns trajectories in explicit solvent .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for assay conditions (pH, serum content).
  • Dose-response curves : Re-evaluate IC50_{50} values using uniform protocols (e.g., MTT vs. ATP-based viability assays).
  • Structural analogs : Compare bioactivity of derivatives to isolate key pharmacophores .

Q. What analytical techniques identify degradation products under stress conditions?

  • Methodological Answer : Perform forced degradation studies:

  • Acidic/alkaline hydrolysis : Use HCl/NaOH (0.1–1M) at 60°C.
  • Oxidative stress : Expose to 3% H2_2O2_2.
  • Photolysis : UV light (ICH Q1B guidelines).
    Analyze degradation products via LC-MS/MS and high-resolution NMR to elucidate pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。